molecular formula C16H16N6O4S B2633142 2-methoxy-5-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide CAS No. 2034271-19-5

2-methoxy-5-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide

Katalognummer B2633142
CAS-Nummer: 2034271-19-5
Molekulargewicht: 388.4
InChI-Schlüssel: MYBFRRHRNNSAMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings (pyridine and triazole) and other functional groups. The exact structure would need to be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the different functional groups present. For example, the pyridine and triazole rings might participate in electrophilic substitution reactions, while the amide and sulfamoyl groups could be involved in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of multiple nitrogen atoms and the sulfamoyl group might make the compound quite polar, affecting its solubility in different solvents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Radiolabeling

Compounds with similar structural features have been synthesized and radiolabeled for various purposes, including as potential imaging agents in medical research. For example, the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET (Positron Emission Tomography) agent for imaging of B-Raf(V600E) in cancers highlights the utility of such compounds in cancer research and diagnostics (Wang et al., 2013).

Molecular Structure Analysis

Research on the molecular structure of related compounds, such as the study on the structural features of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, provides insights into their physical and chemical properties. These studies involve experimental and theoretical methods, including X-ray diffraction and computational modeling, to understand the compound's behavior at the molecular level (Gumus et al., 2018).

Anticancer and Biological Activities

Several benzamide derivatives have been evaluated for their biological activities, including anticancer properties. The synthesis and evaluation of N-(Pyridin-3-yl)benzamide derivatives for their anticancer activity against various human cancer cell lines demonstrate the potential therapeutic applications of such molecules (Mohan et al., 2021).

Drug Synthesis and Development

Related compounds have also been explored for drug development purposes, such as the discovery of glucokinase activators for the treatment of type 2 diabetes mellitus. This research involves the synthesis of novel heteroaryl-containing benzamide derivatives and their evaluation in vitro and in vivo for therapeutic efficacy (Park et al., 2014).

Zukünftige Richtungen

The future research directions for this compound would depend on its intended use. If it shows promising biological activity, it might be further optimized through medicinal chemistry techniques. Alternatively, if it’s a useful synthetic intermediate, research might focus on improving its synthesis or finding new reactions it can participate in .

Eigenschaften

IUPAC Name

2-methoxy-5-[(1-pyridin-3-yltriazol-4-yl)methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O4S/c1-26-15-5-4-13(7-14(15)16(17)23)27(24,25)19-8-11-10-22(21-20-11)12-3-2-6-18-9-12/h2-7,9-10,19H,8H2,1H3,(H2,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBFRRHRNNSAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-5-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.